N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE” is a complex organic compound that features multiple functional groups, including benzothiazole, nitro, and sulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE” likely involves multiple steps, including the formation of benzothiazole rings, the introduction of nitro groups, and the coupling of various intermediates. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with other benzothiazole derivatives, nitro compounds, and sulfanyl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C35H31N5O6S4 |
---|---|
Molecular Weight |
745.9g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[6-[[4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C35H31N5O6S4/c1-4-46-24-8-10-26-32(18-24)50-35(39-26)48-30-12-6-22(15-27(30)40(42)43)19-37-23-7-9-25-31(17-23)49-34(38-25)47-20-33(41)36-14-13-21-5-11-28(44-2)29(16-21)45-3/h5-12,15-19H,4,13-14,20H2,1-3H3,(H,36,41) |
InChI Key |
HGVYFQJHPUDYDK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=C(C=C(C=C3)C=NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NCCC6=CC(=C(C=C6)OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=C(C=C(C=C3)C=NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NCCC6=CC(=C(C=C6)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.